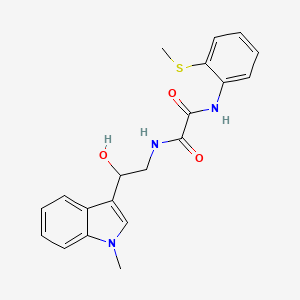

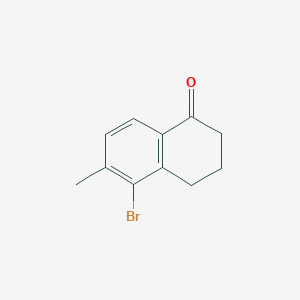

![molecular formula C12H11NO2 B2626407 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid CAS No. 422312-00-3](/img/structure/B2626407.png)

1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid

Vue d'ensemble

Description

1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid is an indole derivative . On electropolymerization, it affords electroactive polymer film of poly (indole-5-carboxylic-acid) .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as thin layer chromatography .Chemical Reactions Analysis

1,2,3,4-Tetrahydrocyclopenta[b]indole undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .Physical And Chemical Properties Analysis

The molecular formula of this compound is C12H11NO2, and its molecular weight is 201.22 . The density is predicted to be 1.200±0.06 g/cm3 .Applications De Recherche Scientifique

Synthetic Approaches and Chemical Transformations

- Versatile Synthesis Routes : A study by Agnusdei et al. (2003) describes a multistep synthetic strategy to produce tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles, starting from commercially available indole 2-carboxylic acid, through an intramolecular Michael addition catalyzed by InBr3, achieving high yields of up to 97% (Agnusdei, Bandini, Melloni, & Umani-Ronchi, 2003).

- Reactions and Oxidation : Skladchikov et al. (2012) explored the synthesis, oxidation, and nitration of 7-methyl-tetrahydrocyclopenta[b]indoles, providing a method for obtaining various derivatives through reactions that include heating with piperidine and oxidation with KMnO4 (Skladchikov, Suponitskii, Abdrakhmanov, & Gataullin, 2012).

Potential Therapeutic Applications

- Antidiabetic Agents : Choudhary et al. (2011) synthesized derivatives of tryptoline-3-carboxylic acid showing potent antidiabetic activity in streptozotocin-induced diabetic rats, highlighting the therapeutic potential of these compounds (Choudhary, Kohli, Kumar, & Joshi, 2011).

- Anti-inflammatory and Analgesic Activities : Sondhi et al. (2007) reported on the microwave-assisted synthesis of indole and furan derivatives, including those derived from indole-2-carboxylic acid, showing significant anti-inflammatory and analgesic activities (Sondhi, Jain, Rani, & Kumar, 2007).

Mécanisme D'action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

The pharmacokinetics of indole derivatives can vary widely depending on their specific structure and the presence of functional groups. Generally, they are well absorbed and distributed in the body, metabolized in the liver, and excreted in urine .

The action environment, including factors like pH, temperature, and the presence of other substances, can influence the compound’s action, efficacy, and stability. Specific details would depend on the exact nature of the compound and its intended use .

Analyse Biochimique

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCYGAINBAZNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC3=C2C=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

422312-00-3 | |

| Record name | 1H,2H,3H,4H-cyclopenta[b]indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

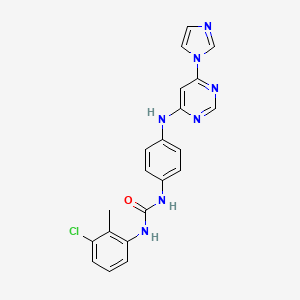

![N-benzyl-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2626324.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2626326.png)

![9-(4-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2626327.png)

![4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2626333.png)

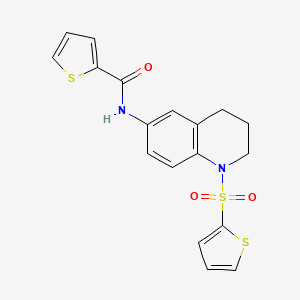

![3-amino-N-cyclohexyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2626334.png)

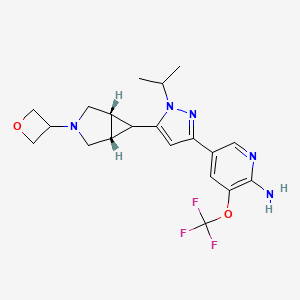

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2626335.png)

![Tert-butyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2626340.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2626342.png)